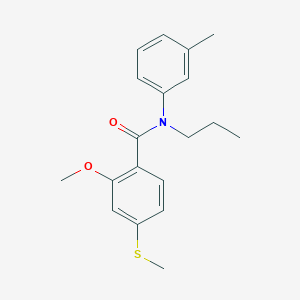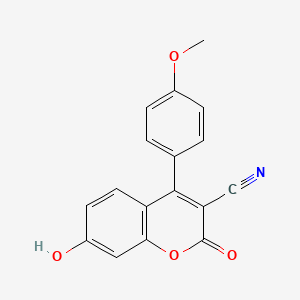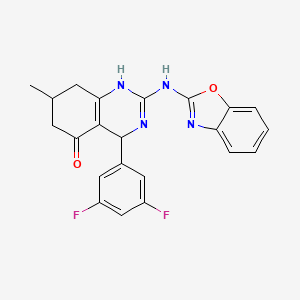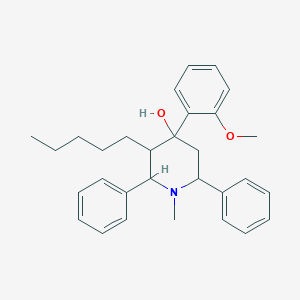
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The propyl group is introduced through an alkylation reaction using a propyl halide and a suitable base.
Industrial Production Methods
Industrial production of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a benzamide derivative as the starting material, which undergoes a series of reactions to introduce the methoxy, methylphenyl, methylsulfanyl, and propyl groups.
-
Step 1: Formation of the Benzamide Core
- Starting with a benzamide derivative, the core structure is formed through a condensation reaction with an appropriate amine.
化学反应分析
Types of Reactions
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide can undergo various chemical reactions, including:
-
Oxidation
- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution
- The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
科学研究应用
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
-
Industry
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-methylbenzamide
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-ethylbenzamide
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-butylbenzamide
Uniqueness
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H23NO2S |
|---|---|
分子量 |
329.5 g/mol |
IUPAC 名称 |
2-methoxy-N-(3-methylphenyl)-4-methylsulfanyl-N-propylbenzamide |
InChI |
InChI=1S/C19H23NO2S/c1-5-11-20(15-8-6-7-14(2)12-15)19(21)17-10-9-16(23-4)13-18(17)22-3/h6-10,12-13H,5,11H2,1-4H3 |
InChI 键 |
HQLAKEVUXIIUCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=C(C=C(C=C2)SC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)
![2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14940845.png)


![1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B14940867.png)
![(1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940876.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940891.png)



![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940912.png)
![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940918.png)
